Methyl 4-[2-(4-methoxyphenoxy)acetamido]benzoate
Description
Methyl 4-[2-(4-methoxyphenoxy)acetamido]benzoate is a benzoate ester derivative featuring a central acetamido linker substituted with a 4-methoxyphenoxy group at the 2-position of the benzamide moiety. This compound belongs to a class of molecules designed for diverse applications, including pharmaceuticals and agrochemicals, where the benzoate scaffold is often modified to modulate electronic, steric, or pharmacokinetic properties.
Properties
Molecular Formula |
C17H17NO5 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
methyl 4-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H17NO5/c1-21-14-7-9-15(10-8-14)23-11-16(19)18-13-5-3-12(4-6-13)17(20)22-2/h3-10H,11H2,1-2H3,(H,18,19) |
InChI Key |
GXBPYPUPXNAFKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 4-Aminobenzoate
The precursor methyl 4-aminobenzoate is prepared via esterification of 4-aminobenzoic acid using methanol under acidic conditions. A representative protocol involves refluxing 4-aminobenzoic acid (10.0 g, 0.06 mol) in methanol (100 mL) with concentrated sulfuric acid (1.5 mL) at 85°C for 6 hours. Post-reaction, the mixture is concentrated, dissolved in ethyl acetate, and washed with sodium bicarbonate to neutralize residual acid. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 4-aminobenzoate (98.8% purity).
Preparation of 2-(4-Methoxyphenoxy)Acetyl Chloride
2-(4-Methoxyphenoxy)acetic acid is synthesized by reacting 4-methoxyphenol with chloroacetyl chloride in the presence of a base. The acid is then converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux. Key parameters include:
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Temperature | 60–70°C (reflux) |
| Reaction Time | 3–4 hours |
| Yield | 85–90% |
Amide Coupling Reaction
The final step involves reacting methyl 4-aminobenzoate with 2-(4-methoxyphenoxy)acetyl chloride in tetrahydrofuran (THF) or 1,4-dioxane. Triethylamine (TEA) is added to scavenge HCl, and the reaction proceeds at room temperature for 12–24 hours. Workup includes extraction with ethyl acetate, washing with dilute HCl, and drying over sodium sulfate. Crystallization from ethanol yields the pure product (70–75% yield).
Alternative Synthetic Routes
Reductive Amination Approach
A patented method for analogous compounds employs reductive amination using formaldehyde and dimethylamine. While originally designed for 3-hydroxy-4-methoxy benzoic acid derivatives, this approach can be adapted for this compound:
- Mannich Reaction : React methyl 4-aminobenzoate with formaldehyde (37% aqueous solution) and dimethylamine (40% aqueous solution) in 1,4-dioxane at 110°C for 5 hours.
- Reduction : Treat the intermediate with hydrogen gas (5–6 kg/cm² pressure) over palladium on charcoal in methanol at 50–90°C.
This method achieves a 70% yield after reduction and eliminates the need for acyl chloride intermediates.
Solid-Phase Synthesis
For high-throughput applications, solid-phase synthesis using Wang resin has been explored for structurally related benzoates. The resin-bound 4-aminobenzoate is reacted with 2-(4-methoxyphenoxy)acetic acid using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate), followed by cleavage with trifluoroacetic acid (TFA).
Optimization of Reaction Conditions
Solvent and Catalyst Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Reaction Rate | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrahydrofuran | Moderate | 70 | 95 |
| 1,4-Dioxane | Fast | 75 | 98 |
| Dichloromethane | Slow | 60 | 90 |
Catalytic systems such as DMAP (4-dimethylaminopyridine) improve acylation kinetics, reducing reaction time from 24 to 8 hours.
Temperature and Time Dependence
Elevated temperatures accelerate the amide coupling but risk decomposition:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 70 |
| 50 | 12 | 72 |
| 80 | 6 | 65 |
Characterization and Analytical Methods
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a purity of ≥98% with a retention time of 6.2 minutes.
Comparative Analysis with Related Compounds
The synthesis of this compound shares similarities with other methoxy-substituted benzoates:
| Compound | Key Synthetic Difference | Yield (%) |
|---|---|---|
| Methyl 4-acetamido-2-methoxybenzoate | No phenoxy side chain | 80 |
| Methyl 2-{[2,2-difluoroacetyl]}benzoate | Difluorinated acetyl group | 65 |
| Methyl 4-((but-2-yn-1-yl)carbamoyl)benzoate | Alkyne spacer for click chemistry | 60 |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-methoxyphenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-[2-(4-methoxyphenoxy)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(4-methoxyphenoxy)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoate Core
Piperazine-Linked Derivatives
- Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1): Features a 2-phenylquinoline-4-carbonyl group linked via piperazine. Reported as a yellow solid with confirmed structure via $ ^1H $ NMR and HRMS .
- Methyl 4-[2-(4-Phenylpiperazin-1-yl)acetamido]benzoate: Substitutes the methoxyphenoxy group with a 4-phenylpiperazine moiety, which is a common pharmacophore in dopamine receptor ligands. The piperazine ring enhances solubility and hydrogen-bonding capacity compared to the methoxyphenoxy group .
Sulfonamide and Ureido Modifications
- (S)-Methyl 4-(2-phenyl-2-(4-(trifluoromethyl)phenylsulfonamido)acetamido)benzoate (C8) : Incorporates a sulfonamide group with a trifluoromethylphenyl substituent. The electron-withdrawing CF$_3$ group increases metabolic stability and may enhance enzyme inhibition potency, as seen in histone deacetylase inhibitors (75% yield; $ ^1H $ NMR: δ 10.61 (s, 1H), 3.81 (s, 3H)) .
- Methyl (S)-4-(2-phenyl-2-(3-(o-tolyl)ureido)acetamido)benzoate (4f): Replaces the phenoxy group with a ureido linker. The ureido moiety facilitates hydrogen bonding, but lower synthetic yields (45%) suggest steric challenges during synthesis .
Halogenated and Heterocyclic Derivatives
- Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (A21): Substitutes the methoxyphenoxy group with a benzimidazole-thioether chain. The sulfur atom and aromatic heterocycle may improve antimicrobial activity, as observed in similar compounds .
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate : Introduces chloro and methoxy groups at positions 5 and 2, respectively. The electron-withdrawing chlorine enhances acidity (pKa ~3.5–4.0), affecting solubility and reactivity .
Functional Group Impact on Properties
- Electronic Effects: The 4-methoxyphenoxy group in the target compound donates electrons via the methoxy substituent, increasing resonance stabilization compared to electron-withdrawing groups like CF$_3$ in C8 .
- Solubility : Piperazine-linked derivatives (C1, C6 ) exhibit improved aqueous solubility due to the basic nitrogen atoms, whereas halogenated analogs (e.g., 5-chloro in ) may reduce solubility.
- Synthetic Accessibility : Ureido derivatives (4f, 4g ) show lower yields (30–45%) compared to sulfonamide analogs (75% for C8), likely due to steric hindrance during coupling reactions.
Biological Activity
Methyl 4-[2-(4-methoxyphenoxy)acetamido]benzoate is a synthetic compound recognized for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C16H17NO4 and a molecular weight of approximately 315.32 g/mol. The compound features a benzoate structure with an esterified methyl group and includes acetamido and methoxyphenoxy functional groups, which contribute to its diverse biological activities.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Anticancer Activity : Research has shown that this compound can inhibit the proliferation of cancer cells. For instance, in vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) cells .
- Antioxidant Properties : The compound has been noted for its potential antioxidant activity, possibly due to the presence of phenolic groups that can scavenge free radicals, thereby protecting cells from oxidative damage .
- Antimicrobial Effects : Some studies suggest that it may possess antimicrobial properties, although specific mechanisms and efficacy require further investigation.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is particularly noted in p53-competent HCT116 cells where the compound triggers cell cycle arrest at the S/G2 phase .
- Molecular Docking Studies : In silico studies have indicated favorable binding affinities with various biological targets, suggesting potential pathways for therapeutic action. For example, molecular docking revealed that the compound binds effectively to proteins involved in cancer progression .
Case Studies
-
Antitumor Study : A comparative study evaluated the cytotoxicity of this compound against established chemotherapeutic agents. The IC50 values revealed that this compound exhibited comparable efficacy to cisplatin, a well-known anticancer drug.
Compound Name IC50 (μM) Remarks This compound 3.8 ± 0.7 Comparable to established drugs Cisplatin 2.43 ± 1.1 Standard reference drug - Pharmacokinetic Analysis : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicated favorable pharmacokinetic properties for this compound, suggesting low toxicity and good bioavailability .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-[2-(4-methoxyphenoxy)acetamido]benzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where 4-methoxyphenoxyacetyl chloride reacts with methyl 4-aminobenzoate. Key steps include:
- Refluxing in anhydrous solvents (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization involves:
- Stoichiometric control (1.2:1 acyl chloride to amine ratio).
- Temperature modulation (0°C during addition, room temperature for reaction).
- Monitoring by TLC (Rf ~0.3 in 3:7 hexane/EtOAc) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm structural integrity by identifying peaks for methoxy (δ ~3.8 ppm), acetamido (δ ~2.1 ppm), and aromatic protons (δ ~6.8–8.0 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
- ESI-MS : Verify molecular ion [M+H]+ (expected m/z ~358) and fragmentation patterns .
- Elemental Analysis : Compare experimental vs. calculated C, H, N percentages (e.g., C: 60.33%, H: 4.80%, N: 3.91%) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against E. coli or S. aureus with ampicillin as a positive control .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC50 values .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like PARP or COX-2, using known inhibitors (e.g., olaparib) for comparison .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) relevant to reactivity .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., E. coli ParE enzyme). Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .
Q. How should researchers address discrepancies in spectroscopic data or biological activity across studies?
- Methodological Answer :
- Data Validation : Replicate experiments under standardized conditions (solvent, temperature, assay protocols). Cross-validate NMR assignments with DEPT-135 or NOESY .
- Biological Reproducibility : Use cell lines from authenticated repositories (e.g., ATCC) and include vehicle controls (DMSO <0.1%) to rule out solvent effects .
Q. What strategies enhance the pharmacological properties of this compound through structural modification?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy to improve metabolic stability .
- Prodrug Design : Convert the methyl ester to a tert-butyl ester for enhanced bioavailability, followed by enzymatic hydrolysis in vivo .
- Validation : Confirm modifications via X-ray crystallography (if crystalline) or comparative bioactivity assays .
Q. What experimental approaches elucidate metabolic pathways or degradation products of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. Use isotopically labeled analogs (e.g., deuterated methoxy groups) to track transformations .
- Degradation Studies : Expose the compound to accelerated stability conditions (40°C/75% RH) and analyze degradation products by UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
